n-(3-Cyanobenzyl)furan-3-carboxamide
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Overview
Description
n-(3-Cyanobenzyl)furan-3-carboxamide: is a chemical compound with the molecular formula C13H10N2O2 and a molecular weight of 226.23 g/mol . This compound belongs to the class of furan carboxamides, which are known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of n-(3-Cyanobenzyl)furan-3-carboxamide typically involves the reaction of 3-cyanobenzylamine with furan-3-carboxylic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
n-(3-Cyanobenzyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the furan ring, with various electrophiles and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
n-(3-Cyanobenzyl)furan-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a model compound to study the competition between singlet oxygen and triplet chromophoric dissolved organic matter in photodegradation reactions.
Antiviral Research: Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses.
Environmental Chemistry: The compound is used to investigate the structure-reactivity relationships in photodegradation reactions involving reactive intermediates.
Mechanism of Action
The mechanism of action of n-(3-Cyanobenzyl)furan-3-carboxamide involves its interaction with molecular targets and pathways. For instance, in antiviral research, the compound’s derivatives have shown significant influence on the anti-influenza activity by interacting with viral proteins and inhibiting their function . The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
n-(3-Cyanobenzyl)furan-3-carboxamide can be compared with other furan carboxamide derivatives such as:
- Carboxine
- Oxicarboxine
- Boscalid
These compounds share similar structural features but differ in their biological activity and applications. For example, boscalid is known for its higher biological activity and broader action spectrum compared to older furan carboxamides .
Properties
Molecular Formula |
C13H10N2O2 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methyl]furan-3-carboxamide |
InChI |
InChI=1S/C13H10N2O2/c14-7-10-2-1-3-11(6-10)8-15-13(16)12-4-5-17-9-12/h1-6,9H,8H2,(H,15,16) |
InChI Key |
MNYXYFQVIOYWGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CNC(=O)C2=COC=C2 |
Origin of Product |
United States |
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